2-(2,4-dichlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23Cl2N3O2S and its molecular weight is 428.37. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis
Novel compounds, including derivatives with similar structures to the specified compound, have been designed and synthesized to explore their chemical properties and potential biological activities. For instance, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives were reported, showcasing a methodological approach to creating compounds with potential therapeutic values (Yang Jing, 2010).
Anticancer and Biological Evaluation
Research into similar compounds has included the synthesis and evaluation of their anticancer activities. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives have been synthesized and analyzed for their anticancer potential, providing insights into the structural requirements for biological activity (Gopal Sharma et al., 2018).
Antioxidant and Anti-inflammatory Properties
Compounds such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have been synthesized and tested for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, indicating the potential therapeutic applications of these chemical structures (P. Nayak et al., 2014).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2S/c1-23-5-7-24(8-6-23)17(14-4-9-27-13-14)11-22-19(25)12-26-18-3-2-15(20)10-16(18)21/h2-4,9-10,13,17H,5-8,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXYSHFHQHWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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